
Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate is a chemical compound with the molecular formula C12H8FNO4S It is known for its unique structure, which includes a thiophene ring substituted with a methyl ester group and a 2-fluoro-4-nitrophenoxy group
Mechanism of Action
Target of Action
The primary target of Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate is the enzyme monoamine oxidase-A (MAO-A) . MAO-A plays a crucial role in the metabolism of monoamines, including neurotransmitters such as serotonin and norepinephrine .
Mode of Action
This compound: interacts with its target, MAO-A, through a process of oxidation and spontaneous hydrolysis . This interaction results in the production of a non-toxic labeled metabolite and 2-fluoro-4-nitrophenol .
Biochemical Pathways
The action of This compound affects the biochemical pathway involving MAO-A. The oxidation and hydrolysis of the compound by MAO-A lead to changes in the levels of monoamine neurotransmitters . These changes can have downstream effects on various neurological processes and functions.
Pharmacokinetics
The pharmacokinetics of This compound involve its metabolism by MAO-A, leading to the production of a non-toxic labeled metabolite . This metabolite can be used for PET imaging, providing a means to monitor the distribution and elimination of the compound in the body . .
Result of Action
The action of This compound results in the production of a non-toxic labeled metabolite and 2-fluoro-4-nitrophenol . These products can be detected and differentiated using PET imaging and MRI, respectively . This allows for the monitoring of the compound’s effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment can affect the rate of the compound’s metabolism by MAO-A . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate typically involves the reaction of 3-hydroxythiophene-2-carboxylic acid with 2-fluoro-4-nitrophenol in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₈FNO₅S
- Molecular Weight : 297.26 g/mol
- CAS Number : 252026-46-3
- Melting Point : 112-114 °C
Medicinal Chemistry
Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate has been explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. A study on related thiophene derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against specific bacterial strains, suggesting that this compound could possess similar efficacy against pathogens like Staphylococcus aureus and Escherichia coli.
Antitubercular Agents
A related study synthesized derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide, which showed potent antitubercular activity against Mycobacterium tuberculosis. The most effective derivative had an MIC of 4 µg/mL, indicating that this compound could be a lead compound for further development in treating tuberculosis .
Agricultural Chemistry
The compound's fluorinated phenoxy group may enhance its biological activity, making it a candidate for developing herbicides or insecticides. Fluorinated compounds often exhibit increased potency and selectivity in biological systems.
Case Study: Insecticidal Activity
Research on similar fluorinated compounds has shown effectiveness as insecticides by interfering with the nervous systems of pests. The introduction of a nitro group can also enhance the bioactivity of these compounds, potentially leading to the development of more effective agricultural chemicals.
Material Science
This compound may find applications in the synthesis of advanced materials due to its unique chemical properties.
Polymer Chemistry
The thiophene moiety is known for its electrical conductivity and stability, making it suitable for applications in organic electronics and photovoltaic devices. The incorporation of this compound into polymers could enhance their electrical properties and thermal stability.
Summary Table of Applications
Application Area | Specific Use Case | Observations/Results |
---|---|---|
Medicinal Chemistry | Antimicrobial agents | Potential MIC values as low as 0.22 µg/mL |
Antitubercular agents | MIC of 4 µg/mL against Mycobacterium tuberculosis | |
Agricultural Chemistry | Insecticides/herbicides | Enhanced bioactivity due to fluorination |
Material Science | Conductive polymers | Improved electrical properties in organic electronics |
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-fluoro-4-nitrophenoxy)benzoate
- Methyl 3-(2-fluoro-4-nitrophenoxy)ethoxybenzoate
Uniqueness
Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to similar compounds with benzene or other aromatic rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry.
Biological Activity
Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate, a compound with the CAS number 252026-46-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological mechanisms, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a thiophene ring, a nitrophenoxy group, and a methyl ester functional group. Its molecular formula is C12H8FNO5S, and it has a molecular weight of approximately 297.26 g/mol. The compound is typically stored under refrigeration and is primarily used for research purposes rather than as a pharmaceutical product .
Target Enzyme: Monoamine Oxidase-A (MAO-A)
This compound primarily targets the enzyme monoamine oxidase-A (MAO-A). The compound interacts with MAO-A through oxidation and spontaneous hydrolysis, leading to alterations in monoamine neurotransmitter levels, which are crucial in various neurochemical pathways .
Biochemical Pathways
The interaction with MAO-A results in the production of non-toxic metabolites, including 2-fluoro-4-nitrophenol. This metabolic pathway is significant as it influences neurotransmitter dynamics, which can have implications for mood regulation and potential therapeutic effects in neuropsychiatric disorders .
Pharmacological Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a building block for synthesizing potential pharmaceutical agents targeting specific enzymes or receptors.
- Materials Science : The compound's electronic properties make it suitable for developing organic semiconductors and conductive polymers.
- Organic Synthesis : It acts as an intermediate in synthesizing more complex molecules, aiding in the exploration of reaction mechanisms .
Case Studies and Experimental Data
-
Antitubercular Activity : A study highlighted the synthesis of derivatives based on the nitrophenoxy structure, showing promising antitubercular activities against M. tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. Notably, one derivative exhibited an MIC of 4 μg/mL against both standard and rifampicin-resistant strains .
Compound MIC (μg/mL) Activity Against 3m 4 M. tuberculosis H37Rv 3e 64 Rifampicin-resistant strains 3p 64 Isoniazid-resistant strains - Safety Profile : In vitro assays indicated that related compounds showed no significant inhibitory effects on various tumor cell lines, suggesting a favorable safety profile for further development .
Properties
IUPAC Name |
methyl 3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO5S/c1-18-12(15)11-10(4-5-20-11)19-9-3-2-7(14(16)17)6-8(9)13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCDPEXMZJSAEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.